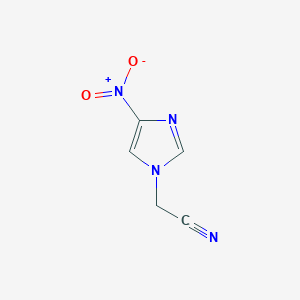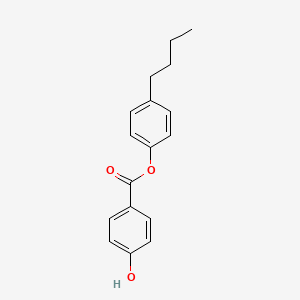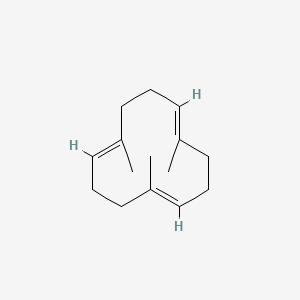
Trimethylcyclododeca-1,5,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylcyclododeca-1,5,9-triene is a chemical compound with the molecular formula C₁₅H₂₄ . It is a cyclic triene with three methyl groups attached to the cyclododecatriene ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylcyclododeca-1,5,9-triene can be synthesized through the trimerization of isoprene in the presence of a catalyst system and a solvent. The reaction is typically carried out in a continuous or batchwise process. The resulting crude this compound can be isolated by distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced catalyst systems to ensure high yield and purity. The process may also involve the separation of by-products such as dimethylcyclooctadiene .
Análisis De Reacciones Químicas
Types of Reactions: Trimethylcyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the compound can result in the formation of cyclododecane derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonated derivatives
Aplicaciones Científicas De Investigación
Trimethylcyclododeca-1,5,9-triene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other specialty chemicals
Mecanismo De Acción
The mechanism of action of trimethylcyclododeca-1,5,9-triene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparación Con Compuestos Similares
Cyclododecatriene: A related compound with a similar cyclic structure but without the methyl groups.
Dimethylcyclooctadiene: Another related compound with a smaller ring size and different substitution pattern.
Uniqueness: Trimethylcyclododeca-1,5,9-triene is unique due to its specific substitution pattern and the presence of three methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
27193-69-7 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1E,5E,9E)-1,5,9-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7+,14-11+,15-10+ |
Clave InChI |
XOTMHDVYZZBKEJ-NQJXNNKBSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C/CC/C(=C/CC1)/C)/C |
SMILES canónico |
CC1=CCCC(=CCCC(=CCC1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890337.png)

![7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13890348.png)
![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
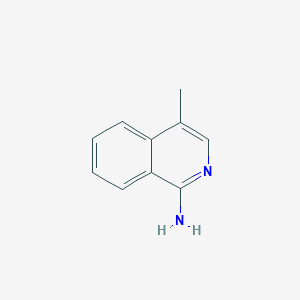
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)

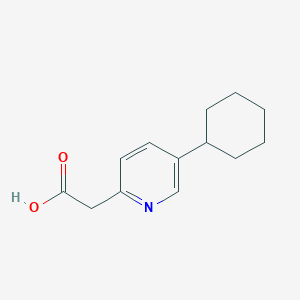

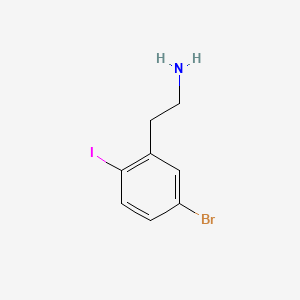
![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
